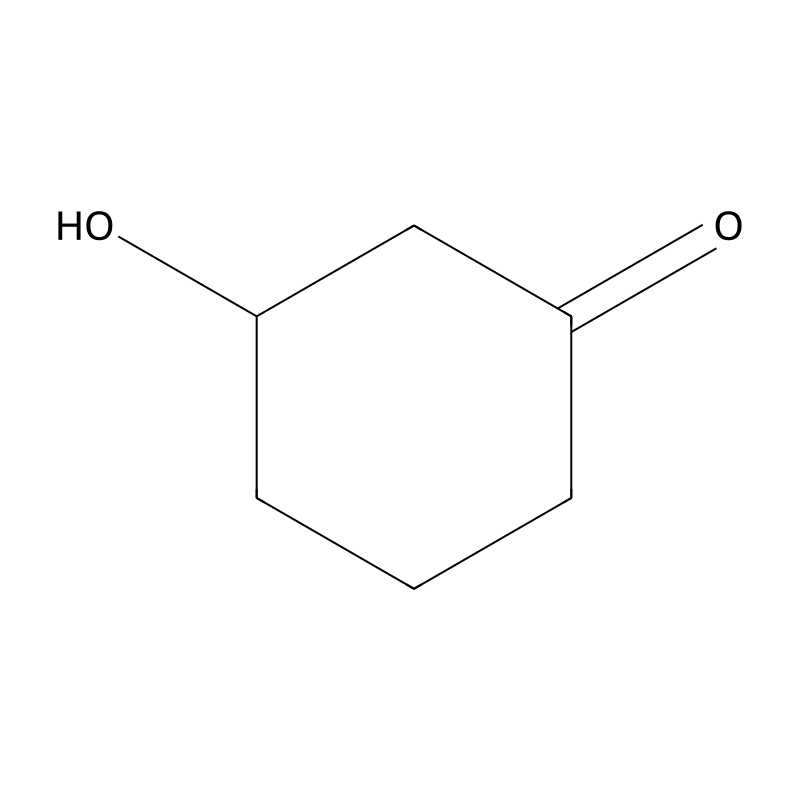

3-Hydroxycyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Bioactive Molecules:

3-Hydroxycyclohexanone can be used as a starting material for the synthesis of various bioactive molecules with potential therapeutic applications. These include:

- Antibacterial agents: Studies have explored its use in the synthesis of novel antibacterial compounds, demonstrating promising activity against certain bacterial strains [].

- Antifungal agents: Research suggests its potential as a precursor for antifungal agents, with some derivatives exhibiting activity against specific fungal species [].

- Anti-inflammatory agents: Certain derivatives of 3-hydroxycyclohexanone have been investigated for their anti-inflammatory properties, showing potential for the development of new anti-inflammatory drugs [].

Synthetic Intermediate:

-Hydroxycyclohexanone plays a role as an intermediate in the synthesis of various other organic compounds used in different scientific fields:

- Fine chemicals: It can be employed in the production of various fine chemicals, including fragrances, flavors, and pharmaceutical intermediates.

- Polymers: Research has explored its use as a building block for the synthesis of specific polymers with desired properties.

- Materials science: Some studies have investigated its potential application in the development of novel materials with specific functionalities.

3-Hydroxycyclohexanone is an organic compound with the molecular formula C₆H₁₀O₂. It features a cyclohexane ring with a hydroxyl group and a ketone functional group, making it a member of the hydroxy ketone family. This compound is characterized by its colorless to pale yellow liquid form and has a distinctive sweet odor. Its structure allows for various chemical interactions, making it relevant in both synthetic and biological contexts .

- Oxidation: The hydroxyl group can be oxidized to form 3-cyclohexanone, which is a common reaction in organic chemistry.

- Reduction: Conversely, it can be reduced to yield cyclohexanol.

- Aldol Reactions: It can undergo aldol condensation reactions, particularly when reacting with aldehydes or ketones under basic conditions, leading to the formation of larger carbon frameworks .

- Hydration Reactions: The compound can also be synthesized through hydration of 2-cyclohexen-1-one in the presence of solid acid catalysts .

3-Hydroxycyclohexanone exhibits notable biological activity. It has been studied for its potential role as a substrate for enzymes such as 3-hydroxycyclohexanone dehydrogenase, which catalyzes its conversion into other biologically relevant compounds. This enzymatic activity suggests that 3-hydroxycyclohexanone may play a role in metabolic pathways involving cyclohexanone derivatives . Additionally, its derivatives have shown promise in pharmaceutical applications due to their potential anti-inflammatory and analgesic properties.

Several methods exist for synthesizing 3-hydroxycyclohexanone:

- Electrochemical Synthesis: This eco-friendly method utilizes stainless steel electrodes to facilitate the reaction of precursors under mild conditions .

- Enzymatic Synthesis: Enzymes such as 3-hydroxycyclohexanone dehydrogenase can convert 1,3-cyclohexanedione into 3-hydroxycyclohexanone, showcasing biocatalysis's potential in organic synthesis .

- Hydration of Cyclohexenones: The hydration of 2-cyclohexen-1-one using solid acid catalysts is another viable route, allowing for efficient conversion under controlled conditions .

3-Hydroxycyclohexanone has various applications:

- Pharmaceutical Industry: Its derivatives are explored for their therapeutic properties, including anti-inflammatory effects.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Flavor and Fragrance Industry: Due to its pleasant odor, it may be utilized in creating fragrances and flavoring agents .

Research into the interactions of 3-hydroxycyclohexanone focuses on its behavior in biological systems and its reactivity with other compounds. Studies indicate that it can interact with various enzymes, influencing metabolic pathways. Furthermore, its derivatives are evaluated for their potential interactions with biological receptors, contributing to ongoing research in drug development .

Several compounds share structural similarities with 3-hydroxycyclohexanone. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclohexanone | Ketone | Lacks hydroxyl group; used as a solvent and intermediate. |

| 2-Hydroxycyclohexanone | Hydroxy Ketone | Similar structure but different position of hydroxyl; exhibits different reactivity. |

| 1-Hydroxycyclopentanone | Hydroxy Ketone | Smaller ring structure; used in organic synthesis. |

| 4-Hydroxycyclohexanone | Hydroxy Ketone | Hydroxyl group at a different position; potential for varied biological activity. |

Each of these compounds possesses unique properties that distinguish them from 3-hydroxycyclohexanone, particularly concerning their reactivity and applications in various fields.

3-Hydroxycyclohexanone is an organic compound characterized by a six-membered cyclohexane ring containing both a ketone functional group at position 1 and a hydroxyl group at position 3 [1] [2]. The compound possesses the molecular formula C₆H₁₀O₂ with a molecular weight of 114.14 grams per mole [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-hydroxycyclohexan-1-one [2].

The molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation C1CC(CC(=O)C1)O, which illustrates the cyclic arrangement with the ketone carbonyl group and the hydroxyl substituent [2]. The International Chemical Identifier key for 3-hydroxycyclohexanone is TWEVQGUWCLBRMJ-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₂ | [2] [3] |

| Molecular Weight | 114.14 g/mol | [2] |

| International Union of Pure and Applied Chemistry Name | 3-hydroxycyclohexan-1-one | [2] |

| Chemical Abstracts Service Registry Number | 823-19-8 | [1] [2] |

| Simplified Molecular Input Line Entry System | C1CC(CC(=O)C1)O | [2] |

The structural framework consists of a saturated six-membered carbon ring where carbon-1 bears a ketone functional group (C=O) and carbon-3 bears a hydroxyl group (-OH) [1] [2]. This arrangement creates a β-hydroxyketone system, placing the hydroxyl group in the beta position relative to the carbonyl carbon [9].

Stereochemistry and Conformational Analysis

3-Hydroxycyclohexanone exhibits significant stereochemical complexity due to the presence of a chiral center at carbon-3, where the hydroxyl group is attached [3] [4]. The compound exists as two enantiomers: (R)-3-hydroxycyclohexanone and (S)-3-hydroxycyclohexanone [4] [10]. The stereochemical notation indicates that one stereocenter remains undefined in the racemic mixture [2].

The conformational analysis of 3-hydroxycyclohexanone reveals that the six-membered ring predominantly adopts chair conformations, similar to other cyclohexane derivatives [33] [35]. In the chair conformation, the hydroxyl group can occupy either an axial or equatorial position relative to the ring plane [33] [34]. Research demonstrates that equatorial hydroxyl groups generally form more hydrogen bonding contacts compared to axial hydroxyl groups, influencing the overall stability and reactivity of the molecule [34].

The conformational preference is influenced by several factors including steric interactions, hydrogen bonding patterns, and the electronic effects of the carbonyl group [33]. Studies indicate that the chair conformation with the hydroxyl group in the equatorial position is generally more stable due to reduced steric strain and favorable hydrogen bonding interactions [33] [34].

| Conformational Feature | Description | Stability Factor |

|---|---|---|

| Chair Conformation | Primary conformational state | Most stable arrangement |

| Equatorial Hydroxyl | Hydroxyl group in equatorial position | Enhanced hydrogen bonding |

| Axial Hydroxyl | Hydroxyl group in axial position | Increased steric interactions |

| Boat Conformation | Alternative high-energy state | Significantly less stable |

The stereochemical resolution of 3-hydroxycyclohexanone has been achieved through enzymatic methods, particularly using lipase-catalyzed kinetic resolution [9]. Different lipases demonstrate varying selectivity profiles, with some enzymes achieving enantiomeric excess values exceeding 90% under optimized reaction conditions [9].

Physical Properties and Characterization Data

3-Hydroxycyclohexanone typically appears as a colorless to pale yellow liquid or crystalline solid, depending on temperature and purity conditions [1]. The compound demonstrates significant solubility in polar organic solvents due to the presence of both hydroxyl and carbonyl functional groups [1] [13].

The predicted density of 3-hydroxycyclohexanone is approximately 1.142 ± 0.06 grams per cubic centimeter [13]. The melting point has been reported as 95°C, providing important thermal characterization data for identification and purification purposes [17]. Computational modeling estimates the boiling point at approximately 219.00°C using the adapted Stein and Brown method [15].

The compound exhibits a calculated logarithmic octanol-water partition coefficient (LogP) of -0.41, indicating relatively hydrophilic character due to the polar functional groups [15]. The water solubility at 25°C is estimated at 7.668 × 10⁵ milligrams per liter, demonstrating substantial aqueous solubility [15].

| Physical Property | Value | Method/Conditions |

|---|---|---|

| Density | 1.142 ± 0.06 g/cm³ | Predicted value |

| Melting Point | 95°C | Experimental determination |

| Boiling Point | 219.00°C | Stein & Brown estimation |

| Water Solubility | 7.668 × 10⁵ mg/L | 25°C calculation |

| LogP (octanol-water) | -0.41 | Computational prediction |

| Vapor Pressure | 0.0231 mm Hg | 25°C estimation |

Additional characterization parameters include a topological polar surface area of 37.3 Ų, reflecting the polar nature of the hydroxyl and carbonyl groups [2]. The compound contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl oxygen and carbonyl oxygen) [2]. The molecular complexity value of 98.7 indicates moderate structural complexity for spectroscopic and analytical purposes [2].

Spectroscopic Characteristics

Infrared Spectroscopic Profile

The infrared spectrum of 3-hydroxycyclohexanone displays characteristic absorption bands corresponding to the hydroxyl and carbonyl functional groups [17]. The hydroxyl group exhibits a broad absorption band in the range of 3300-3450 cm⁻¹, typical of O-H stretching vibrations [17]. This broad appearance results from hydrogen bonding interactions that can occur between molecules in the solid or liquid state [16] [18].

The carbonyl group demonstrates a strong absorption band around 1655 cm⁻¹, characteristic of ketone C=O stretching [17]. This frequency is consistent with cyclic ketones and falls within the expected range for six-membered ring ketones [16] [18]. The carbonyl absorption may show slight variations depending on the specific conformational state and intermolecular interactions [18].

Additional infrared absorptions include C-H stretching vibrations around 2931 cm⁻¹ and various C-C and C-O stretching modes in the fingerprint region between 1384-1196 cm⁻¹ [17]. These absorptions provide detailed structural information for compound identification and purity assessment [17].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | 3300-3450 | Hydroxyl group |

| C-H Stretch | 2931 | Alkyl C-H bonds |

| C=O Stretch | 1655 | Ketone carbonyl |

| C-C/C-O Vibrations | 1384-1196 | Skeletal vibrations |

Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 3-hydroxycyclohexanone reveals distinct chemical shift patterns corresponding to the different hydrogen environments within the molecule [17]. The hydroxyl proton typically appears as a broad signal around 4.1 ppm, which may show coupling patterns depending on the acquisition conditions and exchange rates [17].

The methylene protons adjacent to the carbonyl group demonstrate characteristic downfield shifts due to the deshielding effect of the ketone functionality [17]. Ring methylene protons exhibit complex multipicity patterns reflecting the chair conformation and coupling interactions [17]. The proton bearing the hydroxyl group (H-3) appears around 4.1 ppm as a multiplet, reflecting coupling with adjacent ring protons [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon typically resonating around 210 ppm, characteristic of ketone carbonyls [16] [22]. The carbon bearing the hydroxyl group appears around 70 ppm, consistent with secondary alcohol carbons [22]. Ring methylene carbons demonstrate chemical shifts in the 20-40 ppm region, depending on their proximity to the functional groups [22].

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C=O (C-1) | ~210 | Singlet |

| C-OH (C-3) | ~70 | Singlet |

| Ring CH₂ | 20-40 | Singlet |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-hydroxycyclohexanone reveals characteristic fragmentation patterns that provide structural confirmation and identification capabilities [6]. The molecular ion peak appears at m/z 114, corresponding to the molecular weight of the compound [6]. Common fragmentation pathways include loss of water (M-18) and loss of carbon monoxide (M-28), typical of hydroxylated ketones [23] [24].

The base peak often appears at m/z 43, corresponding to the acetyl fragment (CH₃CO⁺), which is characteristic of ketone fragmentation [6]. Additional significant peaks include m/z 44 and m/z 42, representing related fragmentation products [6]. The loss of the hydroxyl group as a radical (M-17) represents another common fragmentation pathway [23].

Electron impact mass spectrometry demonstrates that the molecular ion may undergo alpha-cleavage adjacent to the carbonyl group, leading to characteristic fragment ions [23] [24]. The fragmentation pattern provides valuable information for structural elucidation and can be used for identification purposes in analytical applications [24].

| m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|

| 114 | Moderate | Molecular ion [M]⁺ |

| 96 | Low | [M-H₂O]⁺ |

| 86 | Low | [M-CO]⁺ |

| 43 | High (base peak) | [CH₃CO]⁺ |

| 44 | Moderate | [C₂H₄O]⁺ |

| 42 | Moderate | [C₃H₆]⁺ |

Chemical Reactivity Profile and Functional Group Analysis

3-Hydroxycyclohexanone exhibits diverse chemical reactivity due to the presence of both hydroxyl and ketone functional groups, enabling participation in various organic transformations [25] [26] [27]. The compound can undergo oxidation reactions to form cyclohexane-1,3-dione through the action of 3-hydroxycyclohexanone dehydrogenase enzymes or chemical oxidizing agents [27]. Common oxidizing reagents include potassium permanganate and chromium trioxide, which selectively oxidize the secondary alcohol to form the corresponding diketone .

Reduction reactions can convert 3-hydroxycyclohexanone to cyclohexanol through the use of reducing agents such as sodium borohydride or lithium aluminum hydride . The ketone functionality serves as the primary site for nucleophilic addition reactions, while the hydroxyl group can participate in substitution reactions using reagents like thionyl chloride or phosphorus tribromide .

The compound demonstrates significant reactivity in dehydration reactions, with the relative ease of water elimination following the order 3-hydroxycyclohexanone > 4-hydroxycyclohexanone > 2-hydroxycyclohexanone [25]. This reactivity pattern results from the stability of the resulting enone products and the accessibility of the elimination pathway [25].

Enzymatic transformations represent an important aspect of 3-hydroxycyclohexanone reactivity, particularly in biological systems where specific dehydrogenase enzymes catalyze the conversion to cyclohexane-1,3-dione [27]. The compound serves as a substrate in metabolic pathways involving the anaerobic degradation of cyclohexanone .

| Reaction Type | Products | Typical Reagents |

|---|---|---|

| Oxidation | Cyclohexane-1,3-dione | KMnO₄, CrO₃ |

| Reduction | Cyclohexanol | NaBH₄, LiAlH₄ |

| Dehydration | Cyclohexenone derivatives | Heat, acid catalysts |

| Substitution | Halogenated derivatives | SOCl₂, PBr₃ |

| Enzymatic Oxidation | Cyclohexane-1,3-dione | Dehydrogenase enzymes |

Industrial synthesis of 3-hydroxycyclohexanone commonly involves the hydration of 2-cyclohexen-1-one using solid acid catalysts such as cation-exchange resins and zeolites [26] [28]. This process achieves high selectivity (>99%) toward the desired product under optimized reaction conditions [26]. Alternative synthetic approaches include the hydroxylation of cyclohexanone using hydrogen peroxide in the presence of appropriate catalysts .

The synthesis of 3-hydroxycyclohexanone can be achieved through multiple strategic approaches, each offering distinct advantages and limitations. These methodologies encompass chemical, biological, and electrochemical routes that have been developed to meet various industrial and research requirements.

Chemical Synthesis Routes

Hydration of 2-Cyclohexen-1-one

The direct hydration of 2-cyclohexen-1-one represents one of the most efficient chemical routes for 3-hydroxycyclohexanone synthesis [1] [2]. This reaction proceeds through the addition of water across the carbon-carbon double bond under acid-catalyzed conditions.

Mechanism and Catalysts

The hydration reaction is typically catalyzed by solid acid catalysts, with Amberlyst-36 cation-exchange resin demonstrating superior performance among various catalysts studied [1] [2]. The reaction achieves greater than 99% selectivity toward 3-hydroxycyclohexanone under optimized conditions [1]. Other effective catalysts include zeolites and various ion-exchange resins, though their performance is generally inferior to Amberlyst-36 [2].

Reaction Conditions and Kinetics

Optimal reaction conditions involve temperatures ranging from 90-150°C in aqueous medium [3]. The hydration reaction follows pseudo-first-order kinetics with respect to cyclohexenone concentration, with water existing in large excess [4]. The activation energy for this transformation has been determined to be approximately 60.0 kilojoules per mole, which is substantially lower than comparable hydration reactions [5].

Industrial Considerations

The poor miscibility between water and cyclohexenone presents a significant challenge, with cyclohexene solubility in water at 298 Kelvin being approximately 0.02% weight per weight [4]. This limitation necessitates the use of highly active catalysts and optimized mass transfer conditions to achieve practical reaction rates.

Reduction of 1,3-Cyclohexanedione

Chemical reduction of 1,3-cyclohexanedione provides an alternative route to 3-hydroxycyclohexanone through selective reduction of one carbonyl group. This approach offers good yields but typically produces racemic mixtures.

Reducing Agents and Selectivity

Common chemical reducing agents include sodium borohydride, lithium aluminum hydride, and various metal hydrides . The selectivity of reduction depends on the choice of reducing agent, solvent, and reaction conditions. Sodium borohydride in protic solvents typically provides good yields of 70-90% with complete reduction of one carbonyl group .

Stereochemical Outcomes

Chemical reduction methods generally produce racemic products due to the symmetric nature of the substrate and non-selective nature of chemical reducing agents . This limitation has driven research toward more selective biological and catalytic methods.

Acid-Catalyzed Transformations

Acid-catalyzed rearrangements and transformations provide additional pathways for 3-hydroxycyclohexanone synthesis, particularly from related cyclic compounds [7]. These reactions often involve carbocation intermediates and can proceed through various mechanistic pathways [8].

Mechanistic Pathways

Acid-catalyzed transformations typically proceed through protonation of electron-rich centers, followed by nucleophilic attack by water or other nucleophiles [7]. The stability of carbocation intermediates plays a crucial role in determining reaction pathways and product distributions [8].

Other Chemical Synthetic Pathways

Alternative chemical approaches include oxidative transformations of cyclohexanol derivatives, rearrangement reactions of related cyclic systems, and multi-step synthetic sequences involving protection-deprotection strategies [9] [10]. These methods often serve specialized purposes or offer advantages for specific applications.

Biocatalytic Synthesis Approaches

Biocatalytic methods for 3-hydroxycyclohexanone synthesis offer significant advantages in terms of stereoselectivity and environmental compatibility. These approaches utilize various biological systems to achieve highly selective transformations under mild conditions.

Baker's Yeast Mediated Transformations

Baker's yeast (Saccharomyces cerevisiae) provides an accessible and effective biocatalyst for the stereoselective reduction of 1,3-cyclohexanedione to 3-hydroxycyclohexanone [11] [12]. This transformation achieves excellent enantiomeric excess while operating under environmentally benign conditions.

Mechanism and Cofactor Requirements

The reduction proceeds through nicotinamide adenine dinucleotide hydride (NADH) as the primary reducing agent [11]. The enzyme dehydrogenases present in baker's yeast catalyze the stereospecific transfer of hydride ion from NADH to the carbonyl group [11]. Glucose addition activates the pentose phosphate pathway, ensuring continuous NADH regeneration and maintaining high enantiomeric excess [11].

Reaction Conditions and Performance

Optimal conditions involve 5 grams of fresh baker's yeast in 200 milliliters of water with 4 grams of glucose as co-substrate [11]. The reaction proceeds for 48 hours under magnetic stirring to achieve enantiomeric excess of 92.8% [11]. The reaction mixture requires careful pH control and adequate oxygen supply for optimal yeast viability.

Optimization Strategies

Several strategies enhance the efficiency of baker's yeast mediated transformations, including substrate feeding strategies, pH optimization, and co-solvent addition [12] [13]. The addition of glucose not only provides energy for yeast metabolism but also drives NADH regeneration through glycolytic pathways [11].

Enzyme-Catalyzed Reactions

Isolated enzymes offer more controlled and potentially more efficient alternatives to whole-cell systems for 3-hydroxycyclohexanone synthesis [14] [15]. Various reductase enzymes have been identified and characterized for this transformation.

Enzyme Sources and Characteristics

Reductase enzymes capable of reducing 1,3-cyclohexanedione have been isolated from various microorganisms, including species of Arthrobacter, Rhodotorula, Bacillus, Pseudomonas, Streptomyces, Candida, Corynebacterium, and Penicillium [15]. These enzymes typically exhibit NADH or NADPH dependence and demonstrate varying degrees of stereoselectivity [15].

Recombinant Enzyme Systems

Genetically engineered systems expressing specific reductase enzymes provide enhanced control over reaction conditions and enzyme concentrations [15]. Transformants containing plasmids encoding reductase genes can be optimized for industrial applications through directed evolution and metabolic engineering approaches [15].

Cofactor Regeneration Systems

Efficient cofactor regeneration represents a critical aspect of enzyme-catalyzed systems [16]. Various strategies include glucose dehydrogenase systems, formate dehydrogenase coupling, and electrochemical regeneration methods [17] [18]. These systems ensure continuous cofactor availability while maintaining economic viability [16].

Immobilization Techniques for Biocatalysts

Immobilization of biocatalysts provides significant advantages in terms of catalyst recovery, reusability, and process economics [11] [19]. Various immobilization techniques have been developed and optimized for 3-hydroxycyclohexanone synthesis.

Polyacrylamide Gel Entrapment

Polyacrylamide gel entrapment represents one of the most effective immobilization techniques for baker's yeast [11] [19]. The method involves polymerization of acrylamide with N,N'-methylene-bis-acrylamide as cross-linking agent in the presence of biocatalyst [19]. This technique achieves enantiomeric excess of 93.3%, slightly higher than free yeast systems [11].

Immobilization Procedures

The immobilization process requires careful control of polymerization conditions, including monomer concentrations, cross-linking density, and initiator systems [19]. Optimal formulations balance enzyme activity retention with mechanical stability and mass transfer properties [20].

Performance Characteristics

Immobilized baker's yeast demonstrates excellent operational stability and can be reused for multiple reaction cycles [11]. The immobilized system shows slightly enhanced enantiomeric excess compared to free yeast, attributed to the protective microenvironment provided by the gel matrix [11]. Mass transfer limitations may reduce overall reaction rates but this is compensated by improved selectivity and reusability [20].

Alternative Immobilization Methods

Other immobilization techniques include adsorption onto various supports, covalent attachment to functionalized carriers, and encapsulation in various polymer matrices [21] [22]. Each method offers specific advantages depending on the particular enzyme system and application requirements [21].

Electrochemical Synthesis

Electrochemical synthesis provides an environmentally friendly and economically viable approach for 3-hydroxycyclohexanone production [11] [23]. This method utilizes electrical energy to drive the reduction of 1,3-cyclohexanedione under controlled conditions.

Galvanostatic Conditions

Galvanostatic electrolysis, involving constant current conditions, has been identified as the optimal approach for 3-hydroxycyclohexanone synthesis [11] [23]. This method provides consistent electron transfer and predictable reaction outcomes.

Experimental Setup

The electrochemical synthesis employs a conventional H-type cell with two compartments separated by a glass frit [11]. The supporting electrolyte, typically 1 molar sodium acetate solution, fills both compartments equally [11]. The substrate, 1,3-cyclohexanedione, dissolves in alcohol and is placed in the cathodic chamber [11].

Operating Parameters

Optimal conditions involve constant current of 1 ampere applied for 8 hours [11] [23]. The pH is maintained at 9.0 to ensure optimal reduction conditions and electrode stability [11]. These alkaline conditions promote efficient reduction while preventing electrode corrosion [23].

Product Formation and Yield

Under optimized galvanostatic conditions, the electrochemical synthesis achieves yields of 85.9% for 3-hydroxycyclohexanone [11]. The product exhibits racemic composition, which is typical for electrochemical reductions [11]. The reaction proceeds with high selectivity toward the desired hydroxy ketone product [23].

Electrode Materials and Optimization

The choice of electrode material significantly influences the efficiency and selectivity of electrochemical synthesis [24] [25]. Various materials have been evaluated for their suitability in 3-hydroxycyclohexanone production.

Stainless Steel Electrodes

Stainless Steel 316 (SS-316) has emerged as the preferred electrode material for this transformation [11] [23]. This material offers excellent corrosion resistance in alkaline media, good electrical conductivity, and economic viability for large-scale applications [23]. The electrode area of 2 × 3 square centimeters provides adequate surface area for efficient electron transfer [11].

Surface Area and Morphology

Electrode surface area and morphology critically influence reaction rates and current efficiency [26] [27]. Optimized electrode designs incorporate high surface area features while maintaining adequate mass transfer characteristics [26]. Various surface modification techniques can further enhance electrode performance [24].

Alternative Electrode Materials

Other electrode materials investigated include platinum, carbon-based materials, and various metal composites [24] [25]. While some materials may offer superior electrochemical properties, economic considerations often favor stainless steel for industrial applications [23].

Electrode Optimization Strategies

Modern electrode optimization approaches involve computational modeling, systematic experimental design, and advanced characterization techniques [26]. These methods enable rational design of electrode structures optimized for specific reaction conditions and requirements [27].

Mechanistic Considerations

Understanding the mechanistic aspects of electrochemical reduction provides insights for optimizing reaction conditions and improving overall process efficiency [28] [29].

Electron Transfer Mechanisms

The electrochemical reduction of 1,3-cyclohexanedione proceeds through initial electron transfer to form radical anion intermediates [28] [29]. These intermediates undergo protonation and further reduction to yield the final hydroxycyclohexanone product [29]. The pH dependence of the reaction reflects the competition between different protonation pathways [28].

pH Effects and Protonation Equilibria

The pH significantly influences both the reduction potential and the mechanistic pathway [28] [11]. Under alkaline conditions (pH 9.0), the reaction proceeds more efficiently due to enhanced electrode stability and favorable thermodynamics [11] [23]. The pH dependence follows theoretical predictions for electrochemical reduction mechanisms [28].

Side Reactions and Selectivity

Potential side reactions include over-reduction to cyclohexanol and various coupling reactions leading to dimeric products [28]. Optimized conditions minimize these side reactions while maximizing selectivity toward the desired monohydroxy product [23].

Stereoselective Synthesis Strategies

The development of stereoselective synthesis methods for 3-hydroxycyclohexanone addresses the growing demand for enantiomerically pure compounds in pharmaceutical and fine chemical applications [30] [31] [32].

Biocatalytic Approaches

Biocatalytic methods offer the most effective strategies for stereoselective 3-hydroxycyclohexanone synthesis [11] [12]. Baker's yeast systems achieve enantiomeric excess values exceeding 90%, representing highly effective asymmetric synthesis [11]. The stereoselectivity arises from the chiral environment provided by the enzyme active sites [12].

Enzyme Engineering and Optimization

Directed evolution and rational design approaches enable optimization of enzyme stereoselectivity [33]. Site-directed mutagenesis and screening of enzyme libraries provide pathways for developing highly selective biocatalysts [31]. These approaches have successfully improved both activity and stereoselectivity for various ketone reductions [33].

Chemical Asymmetric Synthesis

Chemical approaches to stereoselective synthesis include chiral auxiliaries, asymmetric catalysis, and kinetic resolution methods [30] [32]. While these methods may not achieve the high selectivities of biocatalytic systems, they offer advantages in terms of scalability and substrate scope [30].

Kinetic Resolution Strategies

Kinetic resolution of racemic 3-hydroxycyclohexanone using selective enzymes provides an alternative approach for obtaining enantiomerically enriched products [34]. Lipase-catalyzed transesterification reactions have been demonstrated for this purpose, achieving significant enantiomeric enrichment [34].

Industrial Scale Production Methods

The scale-up of 3-hydroxycyclohexanone synthesis requires consideration of economic, environmental, and technical factors specific to industrial production [35] [5] [36].

Process Integration and Optimization

Industrial production benefits from integrated process designs that minimize waste generation and maximize atom economy [5]. The development of continuous flow systems and reactive distillation technologies offers advantages for large-scale production [5]. These approaches reduce energy consumption and improve overall process efficiency [5].

Economic Considerations

Economic analysis of different synthesis routes considers raw material costs, energy requirements, catalyst costs, and waste treatment expenses [35] [5]. Electrochemical methods offer advantages in terms of equipment costs and environmental impact, while biocatalytic methods provide superior product quality [11].

Environmental Impact Assessment

Industrial scale production requires comprehensive environmental impact assessment, including carbon footprint analysis, waste generation evaluation, and energy consumption optimization [35]. Green chemistry principles guide the selection of optimal synthesis routes for sustainable production [5].

Technology Transfer and Scale-Up

Successful scale-up requires careful attention to heat and mass transfer limitations, mixing characteristics, and process control strategies [36]. Pilot-scale demonstration units provide valuable data for commercial plant design and operation [5]. The development of robust process analytical technology ensures consistent product quality at industrial scale [36].

Regulatory and Quality Considerations

Industrial production must meet stringent quality standards and regulatory requirements, particularly for pharmaceutical and food-grade applications [35]. Good Manufacturing Practice guidelines influence process design and quality control strategies [35]. Documentation and validation requirements add complexity but ensure product safety and efficacy [35].